2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a phenyl ring, and a nicotinate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)aniline with ethyl 2-(methylthio)nicotinate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate
- 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl [3,4-dimethylphenyl)sulfanyl]acetate
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
Uniqueness
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13F3N2O3S |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H13F3N2O3S/c1-25-14-10(5-4-8-20-14)15(23)24-9-13(22)21-12-7-3-2-6-11(12)16(17,18)19/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
CTWCSGAFUBCSJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.